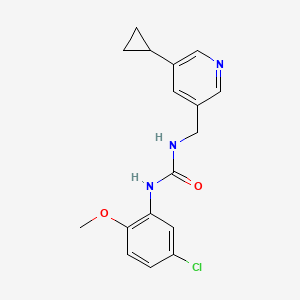

1-(5-Chloro-2-methoxyphenyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea

Description

1-(5-Chloro-2-methoxyphenyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea is a urea derivative characterized by a 5-chloro-2-methoxyphenyl group and a (5-cyclopropylpyridin-3-yl)methyl substituent. The 5-chloro-2-methoxyphenyl moiety is a recurring pharmacophoric element in bioactive compounds, contributing to electronic and steric interactions with biological targets . While direct synthesis data for this compound are unavailable, analogous urea derivatives are typically synthesized via reactions between isocyanates and amines, with yields ranging from 60–72% for structurally related compounds .

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[(5-cyclopropylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c1-23-16-5-4-14(18)7-15(16)21-17(22)20-9-11-6-13(10-19-8-11)12-2-3-12/h4-8,10,12H,2-3,9H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCWYBXMHVDCFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC(=CN=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is , and it features a chloro-substituted methoxyphenyl ring and a cyclopropylpyridine moiety, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate isocyanates with amines or other nucleophiles. The specific methods can vary, but they generally include:

- Formation of the urea linkage : Reaction between a substituted phenyl isocyanate and an amine.

- Cyclization or substitution : Incorporation of the cyclopropylpyridine moiety through nucleophilic substitution or coupling reactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of urea have been shown to inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies suggest that it exhibits activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease pathways. For example, compounds similar to this compound have been reported to inhibit kinases involved in cancer signaling pathways.

Case Studies

- Case Study on Anticancer Activity : A study conducted on a series of urea derivatives demonstrated that modifications at the phenyl ring significantly enhanced anticancer potency against breast cancer cells (MCF7). The compound was found to induce apoptosis through the mitochondrial pathway.

- Antimicrobial Efficacy : A research group tested various derivatives against multi-drug resistant strains of bacteria, finding that certain modifications improved efficacy significantly, highlighting the potential for developing new antibiotics from this class of compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The target compound shares its urea backbone with several analogues, differing primarily in the substituent on the second nitrogen atom. Key comparisons include:

Notes:

- The cyclopropyl group in the target compound may enhance metabolic stability compared to chlorophenyl or quinoline substituents due to reduced susceptibility to oxidative metabolism .

- Piperazine derivatives (e.g., compound 23) exhibit distinct physicochemical profiles, with higher melting points and molecular weights, likely due to extended conjugation and hydrogen-bonding capacity .

Pharmacological Implications

- Kinase Inhibition: Urea derivatives like PD173074 and PQ401 are known kinase inhibitors, suggesting the target compound may share similar mechanisms . The cyclopropylpyridine group could improve selectivity for specific kinase domains compared to bulkier quinoline systems.

- GPCR Interactions : The 5-chloro-2-methoxyphenyl moiety is prevalent in ligands targeting G protein-coupled receptors (GPCRs), such as serotonin or dopamine receptors. Substituent variations influence binding affinity; for example, the chlorophenyl group in ’s compound may favor hydrophobic pockets, while the pyridine-cyclopropyl group in the target compound could engage in π-cation interactions .

- Solubility and Bioavailability : The pyridine ring in the target compound may enhance water solubility compared to purely aromatic substituents (e.g., 3-chlorophenyl). However, the cyclopropyl group could counterbalance this by increasing hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.